

Physicochemical Properties of Calvital Paste: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calvital*

Cat. No.: *B1166012*

[Get Quote](#)

Disclaimer: The following technical guide on the physicochemical properties of **Calvital** paste has been compiled from publicly available scientific literature and product information for dental materials with similar compositions. No specific product data sheet for a product named "**Calvital** paste" with a complete quantitative breakdown of its properties was available. Therefore, the information presented herein is based on the typical properties of calcium hydroxide-iodoform based endodontic pastes and should be considered representative. Researchers, scientists, and drug development professionals are advised to consult the manufacturer's specific product documentation for definitive data.

Introduction

Calvital paste is a dental material primarily used in endodontic treatments as a root canal filling material. Its formulation is centered around the synergistic effects of its main components: calcium hydroxide and iodoform. This guide provides an in-depth analysis of the core physicochemical properties of such pastes, which are critical to their clinical efficacy. The high pH of calcium hydroxide provides a potent antimicrobial effect, while also stimulating the formation of a hard tissue barrier (dentin bridge).^[1] Iodoform acts as a radiopacifier, ensuring the visibility of the filled root canal on dental radiographs, and is also suggested to have antiseptic properties.^{[2][3]}

This document details the key physicochemical parameters, the standardized experimental protocols for their determination, and the known mechanisms of action of the active ingredients.

Chemical Composition

Based on available information for similar products, the approximate composition of **Calvital** paste is as follows:

Component	Concentration (% w/w)	Function
Calcium Hydroxide ($\text{Ca}(\text{OH})_2$)	~78.5%	Antimicrobial agent, induces hard tissue formation
Iodoform (CHI_3)	~20%	Radiopacifier, antiseptic
Other components (e.g., vehicle, plasticizers)	~1.5%	Paste consistency and handling

Physicochemical Properties

The clinical performance of **Calvital** paste is directly influenced by its physicochemical properties. These properties are typically evaluated based on international standards such as ISO 6876:2012 for root canal sealing materials.[4][5][6]

Quantitative Data Summary

The following tables summarize the typical quantitative physicochemical properties of calcium hydroxide-iodoform based dental pastes.

Table 1: General Physicochemical Properties

Property	Typical Value	Standard / Method
pH	> 12	pH meter
Flow	17 - 25 mm	ISO 6876:2012
Radiopacity	> 3 mm Al equivalent	ISO 6876:2012
Solubility	< 3%	ISO 6876:2012
Setting Time	Variable (non-setting to slow-setting)	ISO 6876:2012

Table 2: Properties of Active Components

Component	Property	Value
Calcium Hydroxide	Molecular Weight	74.09 g/mol
Solubility in Water	1.73 g/L (20 °C)	
Crystal Structure	Hexagonal	
Iodoform	Molecular Weight	393.72 g/mol
Solubility in Water	0.1 g/L (20 °C)	
Appearance	Yellow crystalline solid	

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physicochemical properties of **Calvital** paste, based on ISO 6876:2012 and common laboratory practices.

pH Measurement

Objective: To determine the alkalinity of the paste.

Methodology:

- A 1g sample of the paste is mixed with 10 mL of deionized water.
- The suspension is agitated for 1 minute and then allowed to stand for 24 hours to allow for the dissociation of the hydroxyl ions.
- A calibrated pH meter is immersed into the supernatant of the suspension.
- The pH is recorded once the reading stabilizes.

Flow Test

Objective: To assess the ability of the paste to penetrate the intricacies of the root canal system.

Methodology:

- A 0.05 mL volume of the paste is placed on a glass plate.
- A second glass plate is placed on top of the paste with a 100g weight.
- After 3 minutes, the weight is removed.
- The major and minor diameters of the compressed paste disc are measured.
- The average diameter is reported as the flow.

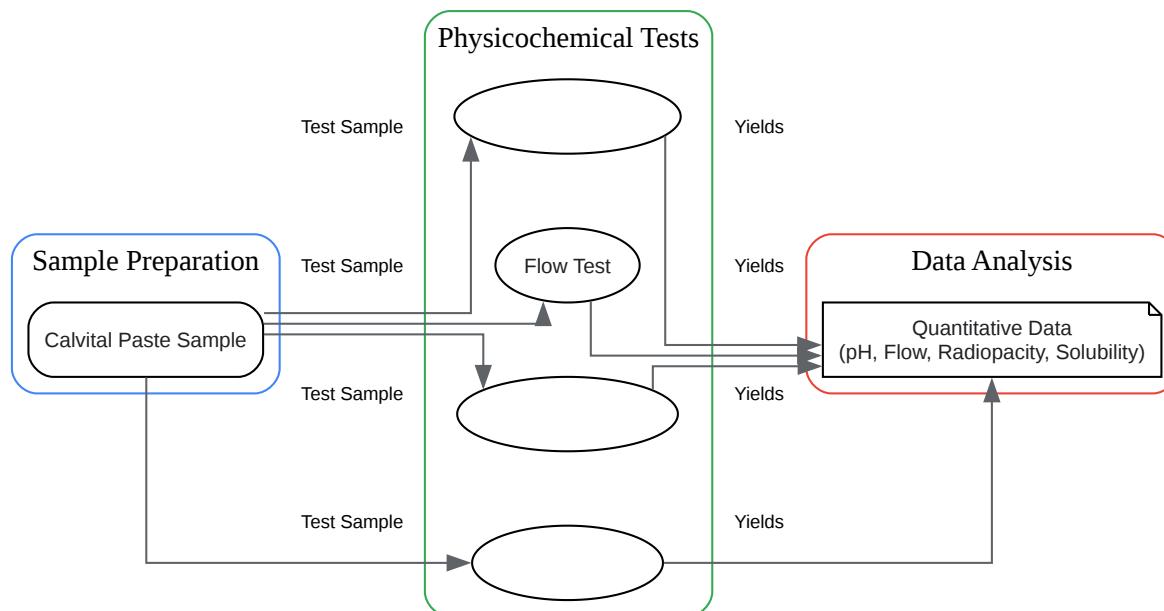
Radiopacity Test

Objective: To determine the visibility of the paste on a dental radiograph.

Methodology:

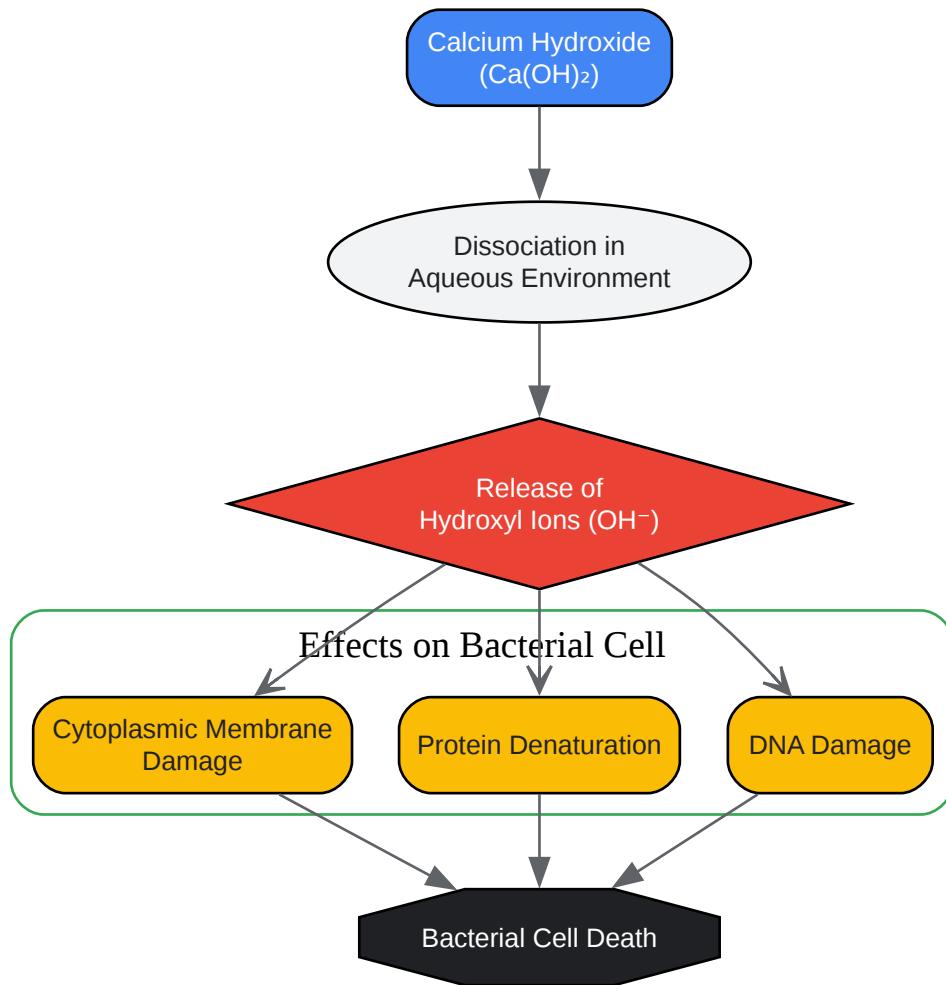
- A sample of the paste with a thickness of 1 mm is prepared.
- The sample is placed on a dental X-ray film or digital sensor alongside an aluminum step wedge with varying thicknesses.
- The assembly is exposed to X-rays.
- The radiographic density of the paste is compared to the densities of the aluminum step wedge.
- The radiopacity is expressed as the equivalent thickness of aluminum that produces the same radiographic density.

Solubility Test


Objective: To measure the resistance of the set paste to dissolution in an aqueous environment.

Methodology:

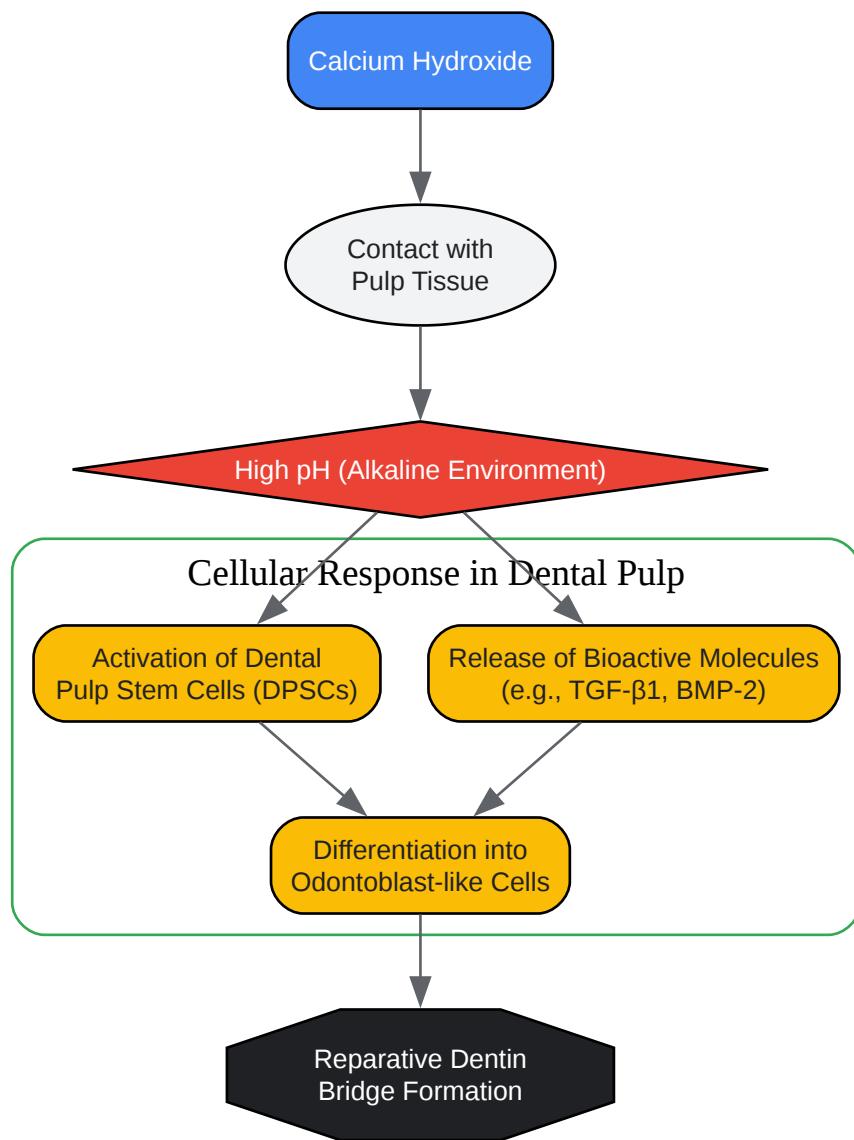
- A standardized disc of the paste is prepared and allowed to set (if applicable).
- The initial weight of the disc is recorded.
- The disc is immersed in deionized water for 24 hours.
- The disc is then removed, dried, and re-weighed.
- The percentage of weight loss is calculated and reported as the solubility.


Diagrams and Visualizations

Experimental Workflow for Physicochemical Testing

[Click to download full resolution via product page](#)

Caption: Workflow for physicochemical testing of **Calvital** paste.


Antimicrobial Mechanism of Action of Calcium Hydroxide

[Click to download full resolution via product page](#)

Caption: Antimicrobial mechanism of Calcium Hydroxide.

Signaling Pathway for Calcium Hydroxide-Induced Dentinogenesis

[Click to download full resolution via product page](#)

Caption: Calcium Hydroxide-induced dentinogenesis pathway.

Mechanism of Action

Antimicrobial Action

The primary mechanism of antimicrobial action of **Calvital** paste is attributed to the high pH generated by the dissociation of calcium hydroxide into calcium (Ca^{2+}) and hydroxyl (OH^-) ions in the presence of an aqueous environment.^[5] The highly reactive hydroxyl ions are potent oxidizing agents that cause damage to bacterial cells through three main mechanisms:

- Damage to the cytoplasmic membrane: The hydroxyl ions can extract hydrogen atoms from the lipid membrane, leading to lipid peroxidation and subsequent loss of membrane integrity.
- Protein denaturation: The alkaline environment disrupts the tertiary structure of proteins, including essential enzymes, leading to a loss of their biological function.
- DNA damage: The hydroxyl ions can induce breaks in the DNA strands, inhibiting bacterial replication and leading to cell death.

While effective against a broad spectrum of endodontic pathogens, some studies suggest that calcium hydroxide is less effective against certain resistant species like *Enterococcus faecalis* and *Candida albicans*.^[5]

Induction of Dentinogenesis

Calcium hydroxide is well-documented for its ability to induce the formation of a reparative dentin bridge when placed in direct contact with vital pulp tissue.^{[7][8]} The precise signaling pathways are complex and not fully elucidated, but the high pH is believed to play a crucial role. The alkaline environment creates a mild irritation, leading to a localized sterile necrosis at the pulp-material interface. This process is thought to trigger a cascade of cellular events:

- Activation of Dental Pulp Stem Cells: The chemical injury and alkaline pH stimulate the proliferation and migration of undifferentiated mesenchymal stem cells from the deeper pulp tissue to the injury site.^[7]
- Release of Bioactive Molecules: The high pH may also lead to the solubilization and release of bioactive molecules embedded in the dentin matrix, such as Transforming Growth Factor-beta 1 (TGF- β 1) and Bone Morphogenetic Proteins (BMPs).
- Differentiation into Odontoblast-like Cells: These stem cells, under the influence of the released growth factors and the alkaline environment, differentiate into new odontoblast-like cells.
- Dentin Matrix Secretion: The newly differentiated cells then secrete a tertiary dentin matrix, which eventually mineralizes to form a hard tissue barrier, effectively sealing the exposed pulp.

Role of Iodoform

Iodoform's primary role in the paste is to provide radiopacity, allowing for the radiographic assessment of the root canal fill.^[2] It is also suggested to have a mild antiseptic effect, although some studies indicate that it may not significantly enhance the antimicrobial activity of calcium hydroxide.^{[2][9]} Iodoform is resorbable, which can be advantageous in the treatment of primary teeth, as it allows the filling material to be resorbed along with the natural root resorption process.

Conclusion

Calvital paste, as a representative calcium hydroxide-iodoform based endodontic material, possesses a unique combination of physicochemical properties that make it suitable for a range of clinical applications. Its high alkalinity is central to its antimicrobial and tissue-stimulating effects. A thorough understanding of its properties, as outlined in this guide, is essential for researchers and clinicians in the fields of materials science and endodontics to optimize its use and to inform the development of future dental materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dental stem cell therapy with calcium hydroxide in dental pulp capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. laballey.com [laballey.com]
- 3. Calcium hydroxide and Iodoform on endodontic treatment of immature teeth [revodontobvsalud.org]
- 4. Antimicrobial Activity of Calcium Hydroxide in Endodontics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of antimicrobial activity of calcium hydroxide: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial effect of calcium hydroxide as an intracanal medicament in root canal treatment: a literature review - Part I. In vitro studies [rde.ac]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. INFLUENCE OF IODOFORM ON ANTIMICROBIAL POTENTIAL OF CALCIUM HYDROXIDE - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Calvital Paste: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166012#physicochemical-properties-of-calvital-paste]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com